molecular formula C9H6FNO2S B2509128 Quinoline-2-sulfonyl Fluoride CAS No. 878376-36-4

Quinoline-2-sulfonyl Fluoride

Cat. No. B2509128
CAS RN: 878376-36-4
M. Wt: 211.21
InChI Key: GNNTZHUFNOYUQO-UHFFFAOYSA-N
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Description

Quinoline-2-sulfonyl Fluoride is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound with the formula C9H7N . The sulfonyl fluoride group is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .


Synthesis Analysis

The synthesis of Quinoline-2-sulfonyl Fluoride involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Chemical Reactions Analysis

The chemical reactions involving Quinoline-2-sulfonyl Fluoride are likely to involve the sulfonyl fluoride group. Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They can participate in various transformations, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .


Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . These properties are likely to influence the properties of Quinoline-2-sulfonyl Fluoride.

Scientific Research Applications

Synthesis of 2-Sulfonylquinolines

Quinoline-2-sulfonyl Fluoride can be used in the synthesis of 2-sulfonylquinolines. A mild, efficient and practical protocol for the preparation of 2-sulfonylquinolines through CS2/Et2NH-induced deoxygenative C2-H sulfonylation of quinoline N-oxides with readily available RSO2Cl was developed . This reaction proceeded well under transition-metal-free conditions and exhibited a wide substrate scope and functional group tolerance .

Generation of Fluorosulfonyl Radicals

Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . Quinoline-2-sulfonyl Fluoride can be used in the generation of these radicals, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis of Complex Molecules

2-sulfonylquinolines, which can be synthesized using Quinoline-2-sulfonyl Fluoride, serve as important building blocks for complex molecules . They exhibit diverse biological activities and are widely present in natural products, medicine, functional materials, and other fields .

Development of New Synthetic Methodologies

Quinoline-2-sulfonyl Fluoride can be used in the development of new synthetic methodologies. For example, in 2017, a group reported an ultrasound-assisted and zinc-dust-mediated one-pot synthesis of various 2-sulfonylquinolines with quinoline N-oxides and sulfonyl chlorides as starting materials .

Research in Deoxygenative Reactions

Quinoline-2-sulfonyl Fluoride can be used in research related to deoxygenative reactions. The synthesis of 2-sulfonylquinolines involves the deoxygenative C2-H sulfonylation of quinoline N-oxides with various sulfonylating agents .

Studies on Free Radical Pathways

Quinoline-2-sulfonyl Fluoride can be used in studies on free radical pathways. Preliminary studies suggested that the nucleophilic sulfonyl sources were generated in situ via the reaction of CS2, Et2NH, and sulfonyl chlorides .

Future Directions

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a promising approach for producing sulfonyl fluorides . This method is more efficient and concise compared to current methods, indicating a potential future direction for the synthesis of compounds like Quinoline-2-sulfonyl Fluoride .

Mechanism of Action

Target of Action

Quinoline-2-sulfonyl Fluoride, as a sulfonyl fluoride derivative, is known to act as an electrophilic warhead . Sulfonyl fluorides have been used by both medicinal chemists and chemical biologists due to their balance of reactivity and stability . Quinoline, a nitrogen-containing heterocyclic compound, is a key component in many biologically active compounds .

Mode of Action

The mode of action of Quinoline-2-sulfonyl Fluoride involves the interaction with its targets through a process known as deoxygenative sulfonylation . This process involves the reaction of quinoline N-oxides with sulfonyl chlorides in the presence of CS2 and diethylamine . The reaction proceeds under mild and transition-metal-free conditions .

Biochemical Pathways

Quinoline derivatives have been found to have a broad range of biological activities . They participate in both electrophilic and nucleophilic substitution reactions . The sulfonylation of quinoline N-oxides leads to the formation of 2-sulfonylquinolines , which are known to exhibit diverse biological activities .

Pharmacokinetics

Quinoline derivatives are known to show significant results through different mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Result of Action

The sulfonylation of quinoline n-oxides leads to the formation of 2-sulfonylquinolines , which are known to exhibit diverse biological activities .

Action Environment

The action environment of Quinoline-2-sulfonyl Fluoride involves a metal-free and reductant-free condition . The reaction proceeds well under these conditions and exhibits a wide substrate scope and functional group tolerance .

properties

IUPAC Name

quinoline-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNTZHUFNOYUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-2-sulfonyl Fluoride

CAS RN

878376-36-4
Record name quinoline-2-sulfonyl fluoride
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